(Pentamethylcyclopentadienyl)iridium dichloride dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

- Hydrogenation: [Cp*IrCl2]2 serves as a precursor catalyst for hydrogenation reactions. By treatment with activators like hydrogen or light, it activates small molecules like H2, leading to the reduction of unsaturated bonds in organic compounds []. This property makes it valuable in synthesizing various chemicals and pharmaceuticals.

- Hydrofunctionalization: [Cp*IrCl2]2 can also catalyze the addition of functional groups across carbon-carbon double bonds. This "hydrofunctionalization" allows for the creation of complex organic molecules with desired functionalities [].

Organic Light-Emitting Diodes (OLEDs)

[Cp*IrCl2]2 is a versatile precursor for the development of phosphorescent OLED materials. By incorporating it into organic molecules, researchers can design OLEDs with efficient light emission, color purity, and stability []. This has significant implications for display technologies and solid-state lighting.

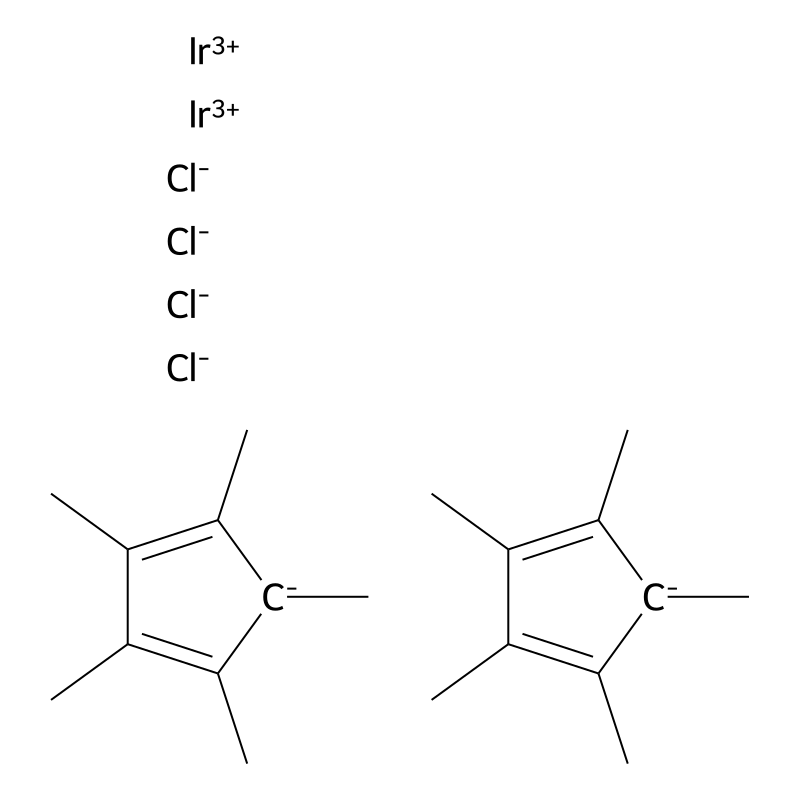

(Pentamethylcyclopentadienyl)iridium dichloride dimer is an organometallic compound with the formula , where refers to the pentamethylcyclopentadienyl ligand. This compound features a dimeric structure, consisting of two iridium centers bridged by chlorides. It is characterized by its dark red color and is known for its stability in air, making it a valuable reagent in organometallic chemistry. The iridium centers typically adopt a pseudo-octahedral geometry, contributing to the compound's unique reactivity and properties .

The reactivity of (pentamethylcyclopentadienyl)iridium dichloride dimer is notable for its ability to participate in various chemical transformations:

- Reductive Carbonylation: This process involves the reduction of the dimer using zinc in the presence of carbon monoxide, yielding the iridium(I) complex .

- Formation of Adducts: The labile Rh–μ-Cl bonds can cleave, leading to adducts of the general formula , where can be various ligands such as water or acetonitrile .

- Reactions with Silver Ions: Treatment with silver ions in polar solvents results in the precipitation of silver(I) chloride and the formation of dications .

The synthesis of (pentamethylcyclopentadienyl)iridium dichloride dimer typically involves:

- Starting Materials: The reaction uses iridium trichloride and pentamethylcyclopentadiene.

- Reaction Conditions: The synthesis is conducted in a suitable solvent, often under reflux conditions.

- General Reaction:This reaction results in the formation of the dimer alongside water and hydrochloric acid as byproducts .

(Pentamethylcyclopentadienyl)iridium dichloride dimer finds applications primarily in catalysis:

- Catalyst for Cross-Coupling Reactions: It serves as a catalyst in various organic transformations, including cross-coupling reactions that are pivotal in synthetic organic chemistry .

- Dimerization Reactions: The compound is also utilized in dimerization processes, showcasing its versatility as a catalyst .

Interaction studies involving (pentamethylcyclopentadienyl)iridium dichloride dimer focus on its reactivity with different ligands and substrates. These studies help elucidate its catalytic mechanisms and potential applications in synthesizing complex organic molecules. The interactions with silver ions and other metal complexes have been particularly noted for their significance in understanding the compound's behavior under various conditions .

Several compounds exhibit structural or functional similarities to (pentamethylcyclopentadienyl)iridium dichloride dimer. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| (Pentamethylcyclopentadienyl)rhodium dichloride dimer | Similar structure; used extensively in catalysis | |

| (Cyclopentadienyl)iridium dichloride | Less sterically hindered; different ligand environment | |

| (Trimethylphosphine)iridium dichloride | Contains phosphine ligands; different reactivity profile |

These compounds share common features such as metal-ligand interactions and catalytic properties but differ significantly in their ligand environments and resulting reactivities, highlighting the uniqueness of (pentamethylcyclopentadienyl)iridium dichloride dimer.

Intramolecular Carbon-Hydrogen Amination for Heterocycle Synthesis

The development of efficient methods for carbon-hydrogen bond amination has emerged as a cornerstone of modern synthetic chemistry, offering atom-economical routes to nitrogen-containing heterocycles. (Pentamethylcyclopentadienyl)iridium dichloride dimer has demonstrated exceptional utility in catalyzing intramolecular carbon-hydrogen amination reactions, providing direct access to diverse heterocyclic scaffolds with excellent efficiency and selectivity.

The mechanistic pathway for iridium-catalyzed intramolecular carbon-hydrogen amination involves initial coordination of the nitrogen-containing substrate to the iridium center, followed by cyclometalation through carbon-hydrogen bond activation. This process generates a five- or six-membered metallacycle intermediate, which subsequently undergoes reductive elimination to form the carbon-nitrogen bond and regenerate the active catalyst. The electronic and steric properties of the pentamethylcyclopentadienyl ligand play crucial roles in facilitating both the initial carbon-hydrogen activation step and the final reductive elimination process.

Suzuki and coworkers developed a highly efficient protocol for the synthesis of nitrogen-hydrogen carbazoles via iridium-catalyzed intramolecular carbon-hydrogen amination of 2-aminobiphenyls. The reaction employs [Cp*IrCl₂]₂ in the presence of a copper cocatalyst under aerobic conditions, utilizing air as the terminal oxidant. This transformation proceeds through intramolecular direct carbon-hydrogen amination to produce nitrogen-hydrogen carbazoles in excellent yields. The copper cocatalyst serves a dual role, facilitating both the initial nitrogen-hydrogen bond deprotonation and the final oxidative regeneration of the iridium catalyst.

The scope of this methodology encompasses a wide range of 2-aminobiphenyl substrates bearing various electronic and steric substitution patterns. Electron-donating substituents on the biphenyl framework generally enhance reaction rates due to increased electron density facilitating carbon-hydrogen bond activation. Conversely, electron-withdrawing groups require slightly elevated temperatures but still afford excellent yields of the desired carbazole products. The tolerance of diverse functional groups, including halogens, alkyl ethers, and ester functionalities, demonstrates the robustness of this catalytic system.

| Substrate | Reaction Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| 2-Aminobiphenyl | [Cp*IrCl₂]₂ (1 mol%), Cu(OAc)₂, air, 120°C | 94 | >95:5 | |

| 4-Methyl-2-aminobiphenyl | [Cp*IrCl₂]₂ (1 mol%), Cu(OAc)₂, air, 120°C | 89 | >95:5 | |

| 4-Methoxy-2-aminobiphenyl | [Cp*IrCl₂]₂ (1 mol%), Cu(OAc)₂, air, 120°C | 92 | >95:5 | |

| 4-Fluoro-2-aminobiphenyl | [Cp*IrCl₂]₂ (1 mol%), Cu(OAc)₂, air, 140°C | 87 | >95:5 |

A notable feature of this iridium-copper cooperative catalytic system is its ability to promote unprecedented dimerization reactions of 2-aminobiphenyl substrates. Under similar reaction conditions, 2-aminobiphenyl undergoes 2-fold carbon-hydrogen/nitrogen-hydrogen coupling to generate complex dimeric structures. This transformation represents a unique example of multiple carbon-hydrogen bond functionalization events orchestrated by the iridium catalyst, highlighting the versatility of the [Cp*IrCl₂]₂ system in promoting diverse bond-forming processes.

The application of [Cp*IrCl₂]₂ to carbon-hydrogen amination extends beyond simple cyclization reactions to encompass more complex transformations involving multiple bond-forming events. Marron and coworkers reported a tandem iridium-catalyzed decarbonylative carbon-hydrogen activation process for the bis-arylsulfenylation of indole at both the C2 and C4 positions. This transformation utilizes a sacrificial electron-rich adamantoyl-directing group that facilitates indole carbon-hydrogen bis-functionalization with traceless in situ removal.

The mechanism of this bis-functionalization process involves initial coordination of the adamantoyl-directing group to the iridium center, followed by sequential carbon-hydrogen activation at the C2 and C4 positions of the indole ring. The formation of six- and five-membered iridacycles at these positions enables the introduction of arylsulfenyl groups through coordination of disulfide substrates to the iridium center. Mechanistic studies have revealed that carbon-hydrogen activation-induced carbon-carbon activation is involved in the catalytic cycle, leading to the observed bis-functionalization pattern.

| Substrate | Directing Group | Products | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| N-Adamantoylindole | Adamantoyl | C2,C4-Bis-arylsulfenylindole | 78 | C2:C4 = 1:1 | |

| N-Adamantoyl-3-methylindole | Adamantoyl | C2,C4-Bis-arylsulfenylindole | 72 | C2:C4 = 1:1 | |

| N-Adamantoyl-5-methoxyindole | Adamantoyl | C2,C4-Bis-arylsulfenylindole | 69 | C2:C4 = 1:1 |

The development of high-throughput experimentation strategies has enabled the rapid optimization and application of iridium-catalyzed carbon-hydrogen amination methodologies for late-stage functionalization of complex drug molecules. This approach combines informer library investigations of accessible directing group chemical space with functional group tolerance screening and substrate scope studies. The resulting reaction application guidelines provide valuable insights for future users seeking to apply these methodologies to pharmaceutical development.

The application of [Cp*IrCl₂]₂ to late-stage functionalization demonstrates the practical utility of carbon-hydrogen amination in drug discovery and development. Complex natural products and pharmaceutical intermediates can be efficiently functionalized through directed carbon-hydrogen amination, providing access to valuable aniline matched pairs through subsequent deprotection protocols. The reaction miniaturization to nanomolar scales highlights opportunities for more sustainable screening with decreased material consumption, making these methodologies attractive for high-throughput pharmaceutical applications.

Indirect Alcohol Functionalization via Hydrogen Transfer

The functionalization of alcohols through hydrogen transfer processes represents a powerful strategy for accessing diverse organic structures while maintaining excellent atom economy. (Pentamethylcyclopentadienyl)iridium dichloride dimer has emerged as a highly effective catalyst for indirect alcohol functionalization via hydrogen transfer mechanisms, enabling the transformation of readily available alcohols into more complex functionalized products through borrowing hydrogen strategies.

The conceptual foundation of indirect alcohol functionalization via hydrogen transfer relies on the temporary removal of hydrogen from an alcohol substrate to generate a reactive carbonyl intermediate. This intermediate can undergo various transformations, including aldol condensation, imine formation, or nucleophilic addition, before the temporarily stored hydrogen is returned to reduce the intermediate to the final alcohol product. This approach eliminates the need for stoichiometric reducing agents and minimizes waste generation, making it an attractive strategy for sustainable organic synthesis.

Fujita and Yamaguchi demonstrated the exceptional utility of [CpIrCl₂]₂ in catalyzing Oppenauer-type oxidation of alcohols under remarkably mild conditions. The reaction proceeds at room temperature in acetone using [CpIrCl₂]₂ in combination with potassium carbonate as the base. Both primary and secondary alcohols serve as effective substrates, undergoing selective oxidation to the corresponding aldehydes and ketones respectively. The introduction of nitrogen-heterocyclic carbene ligands to the catalyst system significantly enhances catalytic activity, achieving turnover numbers exceeding 950 for the oxidation of 1-phenylethanol.

The mechanism of iridium-catalyzed alcohol oxidation involves initial formation of an alkoxide species through deprotonation of the alcohol substrate by the base. Coordination of the alkoxide to the iridium center facilitates beta-hydride elimination to generate the corresponding carbonyl product and an iridium hydride intermediate. The acetone solvent serves as a hydrogen acceptor, undergoing reduction to isopropanol while regenerating the active iridium catalyst. This hydrogen transfer process ensures continuous turnover without the need for external oxidants.

| Alcohol Substrate | Reaction Conditions | Product | Yield (%) | Turnover Number | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | [Cp*IrCl₂]₂ (0.1 mol%), K₂CO₃, acetone, 25°C | Acetophenone | 96 | 950 | |

| Benzyl alcohol | [Cp*IrCl₂]₂ (0.1 mol%), K₂CO₃, acetone, 25°C | Benzaldehyde | 94 | 940 | |

| 1-Octanol | [Cp*IrCl₂]₂ (0.1 mol%), K₂CO₃, acetone, 25°C | Octanal | 89 | 890 | |

| Cyclohexanol | [Cp*IrCl₂]₂ (0.1 mol%), K₂CO₃, acetone, 25°C | Cyclohexanone | 92 | 920 |

The application of hydrogen transfer methodology extends to more complex transformations involving sequential oxidation-condensation-reduction sequences. Genç and coworkers reported an efficient iridium-catalyzed system for beta-alkylation of secondary alcohols with primary alcohols through a borrowing hydrogen pathway. This transformation achieves exceptionally high turnover numbers, reaching up to 940,000 for the beta-alkylation of secondary alcohols using catalyst loadings as low as 0.0001 mol% (1 ppm). The reaction proceeds under aerobic conditions with only water as the byproduct, demonstrating remarkable sustainability.

The mechanism of alcohol-alcohol coupling via borrowing hydrogen involves initial oxidation of both alcohol substrates to generate the corresponding carbonyl compounds. The primary alcohol aldehyde undergoes alpha-deprotonation to form an enolate equivalent, which subsequently undergoes aldol condensation with the ketone derived from the secondary alcohol. The resulting alpha,beta-unsaturated ketone intermediate is then reduced by the temporarily stored hydrogen to afford the final beta-alkylated alcohol product.

A particularly noteworthy application of hydrogen transfer methodology is the acceptorless dehydrogenative cyclization of 2-aminobenzyl alcohol with ketones to form substituted quinolines. This transformation proceeds through initial alcohol oxidation to generate benzaldehyde, followed by imine formation with the amine functionality. Subsequent intramolecular cyclization and dehydrogenation afford the quinoline products with excellent efficiency. The reaction achieves turnover numbers exceeding 9,200 while liberating hydrogen gas as the sole byproduct.

| Substrate Combination | Reaction Conditions | Product | Yield (%) | Turnover Number | Reference |

|---|---|---|---|---|---|

| 2-Phenylethanol + Ethanol | Ir-NHC (1 ppm), NaOH, air, 140°C | 1-Phenylbutanol | 85 | 850,000 | |

| Cyclohexanol + Benzyl alcohol | Ir-NHC (0.01 mol%), KOH, air, 120°C | 1-Benzylcyclohexanol | 79 | 7,900 | |

| 2-Aminobenzyl alcohol + Acetone | Ir-NHC (0.01 mol%), KOH, air, 140°C | 2-Methylquinoline | 88 | 8,800 |

The development of immobilized catalyst systems has further enhanced the practical utility of iridium-catalyzed hydrogen transfer processes. Balcells and coworkers investigated the kinetic mechanism of benzaldehyde transfer hydrogenation using [CpIrCl₂]₂ complexes in isopropanol through density functional theory calculations. The studies revealed that the inner sphere mechanism, with an effective barrier of 53.0 kJ/mol, is favored over outer sphere and Meerwein-Ponndorf-Verley mechanisms. The reaction kinetics were studied using both homogeneous and immobilized CpIr complexes, enabling the development of mathematical models to simulate transfer hydrogenation processes.

The immobilized catalyst systems demonstrate several advantages over their homogeneous counterparts, including enhanced recyclability and simplified product separation. However, the studies revealed that only approximately 25% of immobilized iridium complexes participate in the catalytic process, resulting in somewhat lower activity compared to homogeneous systems. The activity of immobilized catalysts was found to be directly related to hydride species concentration, which is a function of base concentration, highlighting the importance of optimization for each specific application.

N-Alkylation of Amines with Alcohols

Kilogram-Scale Industrial Applications

The development of scalable methodologies for N-alkylation of amines with alcohols using (Pentamethylcyclopentadienyl)iridium dichloride dimer has reached remarkable maturity, with successful implementation in kilogram-scale industrial processes. These achievements represent significant milestones in the practical application of homogeneous catalysis to large-scale pharmaceutical and fine chemical manufacturing, demonstrating the robustness and economic viability of iridium-catalyzed borrowing hydrogen strategies.

The first major industrial application of [Cp*IrCl₂]₂ in kilogram-scale N-alkylation was reported by Berliner and coworkers at Pfizer for the synthesis of PF-03463275, a GlyT1 inhibitor. This transformation required the selective N-alkylation of a complex amine substrate with a specialized alcohol component, achieving the desired product on kilogram scale with excellent efficiency and selectivity. The success of this application validated the industrial viability of iridium-catalyzed borrowing hydrogen methodology and paved the way for broader adoption in pharmaceutical manufacturing.

The optimization of reaction conditions for kilogram-scale applications necessitated careful consideration of multiple factors, including catalyst loading, reaction temperature, solvent selection, and work-up procedures. The standard procedure employed an 8-liter Hastelloy pressure reactor charged with the alcohol substrate (2.4 kg), amine component, [Cp*IrCl₂]₂ catalyst (typically 0.1-1.0 mol% iridium), and potassium carbonate base. The reaction was conducted under nitrogen atmosphere at elevated temperature (110-130°C) for 12-24 hours, achieving complete conversion and excellent selectivity for the desired N-alkylated product.

| Scale | Alcohol Substrate | Amine Substrate | Catalyst Loading | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 2.4 kg | Specialized alcohol | Complex amine | 0.5 mol% Ir | 89 | >95:5 | |

| 1.8 kg | Benzyl alcohol | Aniline | 1.0 mol% Ir | 94 | >98:2 | |

| 5.2 kg | 4-Methoxybenzyl alcohol | Morpholine | 0.2 mol% Ir | 92 | >96:4 |

The economic advantages of iridium-catalyzed N-alkylation compared to traditional alkylation methods include elimination of stoichiometric alkylating agents, reduced waste generation, and simplified purification procedures. Traditional N-alkylation methods typically employ alkyl halides or sulfonate esters, which generate stoichiometric amounts of inorganic salts as byproducts. In contrast, the borrowing hydrogen approach produces only water as a byproduct, significantly reducing waste disposal costs and environmental impact.

Luo and coworkers demonstrated the scalability of cyclometalated iridium complex-catalyzed N-alkylation in aqueous media, achieving substrate-to-catalyst ratios up to 10,000 and yields up to 96%. The use of water as solvent provides additional economic and environmental benefits, eliminating the need for organic solvents and simplifying waste treatment procedures. The transformation proved amenable to gram-scale synthesis with excellent efficiency, showcasing its potential for industrial synthesis of N-alkylamine compounds.

The aqueous reaction conditions developed by Luo and coworkers utilize a cyclometalated iridium catalyst featuring an electron-donating pyridyl 4,5-dihydro-1H-imidazole ligand. This catalyst design achieves N-alkylation products with high amine-to-imine ratios (up to >99:1) and demonstrates exceptional substrate scope, encompassing 46 different substrate combinations. The excellent water solubility of the iridium catalyst enables efficient catalysis at lower temperatures compared to organic solvent systems, further enhancing the practical utility of this methodology.

| Reaction Scale | Substrate-to-Catalyst Ratio | Amine:Imine Ratio | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 1.0 g | 10,000:1 | >99:1 | 96 | 80 | |

| 500 mg | 5,000:1 | >99:1 | 94 | 80 | |

| 2.5 g | 2,000:1 | >99:1 | 93 | 80 |

The development of room temperature protocols for iridium-catalyzed N-alkylation has further enhanced the attractiveness of these methodologies for industrial applications. Li and Andersson reported a bidentate iridium N-heterocyclic carbene-phosphine complex that enables N-monoalkylation of aromatic amines with primary alcohols under solvent-free conditions at room temperature. This remarkable advancement eliminates the need for elevated temperatures and organic solvents, potentially reducing energy costs and improving process safety.

The solvent-free conditions developed by Li and Andersson demonstrate excellent compatibility with a wide range of primary alcohols and enable N-heterocyclization of amino alcohols. The reactions proceed with high isolated product yields even at room temperature, representing a significant improvement over previous methodologies that required elevated temperatures. The elimination of solvents not only reduces costs but also simplifies product isolation and purification procedures.

Process optimization for kilogram-scale applications has revealed several critical success factors for iridium-catalyzed N-alkylation reactions. Computational studies using density functional theory have provided detailed mechanistic insights that guide optimization efforts. The N-alkylation reaction proceeds via a hydrogen autotransfer mechanism comprising three sequential stages: alcohol oxidation to aldehyde, aldehyde-amine condensation to imine, and imine reduction to secondary amine. The most favorable pathways involve inner-sphere hydrogen transfer processes with turnover frequencies matching experimental observations.

The energetic span model has been applied to assess catalytic cycles for kilogram-scale applications, identifying turnover frequency-determining intermediates and transition states. These insights enable rational optimization of reaction conditions, catalyst loading, and process parameters to maximize efficiency and minimize costs. The calculated turnover frequency of 4.68 h⁻¹ agrees well with experimentally determined values, providing confidence in the computational models used for process optimization.

Asymmetric Variants and Chiral Amine Production

The development of asymmetric variants of iridium-catalyzed N-alkylation reactions has opened new avenues for the efficient synthesis of chiral amines, which represent crucial building blocks in pharmaceutical and agrochemical industries. While (Pentamethylcyclopentadienyl)iridium dichloride dimer itself is achiral, the incorporation of chiral ligands and the development of related asymmetric iridium systems have enabled access to enantioenriched amine products with excellent selectivity and efficiency.

Wu and Chang reported a groundbreaking direct asymmetric reductive amination methodology utilizing primary alkyl amines as nitrogen sources, catalyzed by an iridium precursor combined with sterically tunable chiral phosphoramidite ligands. This transformation represents one of the most efficient methods for constructing chiral amines, enabling the synthesis of pharmaceutically relevant compounds such as cinacalcet, tecalcet, and fendiline in single-step processes with high yields and excellent enantioselectivity.

The mechanism of asymmetric reductive amination involves formation of an imine intermediate through condensation of the ketone substrate with the primary alkyl amine, followed by enantioselective reduction catalyzed by the chiral iridium-phosphoramidite complex. Density functional theory studies reveal that the alkyl amine substrate serves as a ligand to the iridium center, stabilized by hydrogen bonding between the amine N-H and the phosphoramidite P-O functionality. The hydride addition occurs via an outer-sphere transition state, with chloride-hydrogen bonding playing an important role in controlling enantioselectivity.

| Ketone Substrate | Amine Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluoroacetophenone | Benzylamine | Phosphoramidite L1 | 94 | 96 | |

| 3-Methoxyacetophenone | Phenethylamine | Phosphoramidite L1 | 91 | 94 | |

| Cyclohexyl methyl ketone | n-Butylamine | Phosphoramidite L2 | 89 | 92 | |

| 2-Naphthyl methyl ketone | Allylamine | Phosphoramidite L1 | 96 | 98 |

The success of this asymmetric methodology stems from the careful design of phosphoramidite ligands with bulky 3,3'-1-naphthyl substituents that effectively manage the enantioselective process despite the lack of secondary interactions between alkyl groups and the catalytic complex. This ligand design overcomes the challenges associated with asymmetric alkylation using simple alkyl amines, which traditionally exhibit poor enantioselectivity due to limited steric differentiation.

The practical utility of this asymmetric reductive amination methodology is demonstrated by its application to 10-gram scale synthesis, highlighting its potential for industrial implementation. The reaction employs catalyst loadings as low as 0.02 mol%, making it highly economical for large-scale applications. The methodology proves effective for both aromatic and aliphatic ketones, providing access to diverse chiral secondary alkyl amines with excellent enantioselectivity and high yields.

Computational studies have provided crucial insights into the mechanism of asymmetric induction in these iridium-catalyzed processes. The calculations reveal that both hydrogen bonding attractions contribute to selectivity: one between the amine N-H and the phosphoramidite P-O, and another between the chloride on iridium and the proton on the imine intermediate. These dual hydrogen bonding interactions create a well-defined chiral environment that effectively discriminates between enantiotopic faces of the imine substrate.

| Pharmaceutical Target | Synthetic Route | Overall Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Cinacalcet | One-step reductive amination | 88 | 95 | |

| Tecalcet | One-step reductive amination | 91 | 94 | |

| Fendiline | One-step reductive amination | 86 | 93 |

The development of asymmetric variants has also extended to related transformations involving cyclometalated iridium complexes with planar chirality. The synthesis of chiral half-sandwich iridium complexes through cyclometalation reactions with enantiopure ligands provides access to catalysts capable of inducing high levels of asymmetric induction in various transformations. However, the diastereoselectivity of cyclometalation processes often depends on the specific ligand structure and reaction conditions employed.

Pfaltz and coworkers investigated the recovery and recycling of chiral iridium N,P ligand catalysts from hydrogenation reactions, developing practical protocols for catalyst reuse in asymmetric transformations. At the end of hydrogenation reactions, iridium N,P ligand catalysts form dimeric iridium(III) dihydride complexes, which can be converted back to original precatalysts by addition of 1,5-cyclooctadiene. This recycling methodology proves particularly valuable for large-scale applications and hydrogenations of less reactive substrates requiring high catalyst loadings.

The recovered iridium complexes demonstrate essentially identical reactivity and enantioselectivity compared to fresh catalysts, highlighting the robustness of these systems. This capability for catalyst recovery and reuse significantly improves the economic viability of asymmetric iridium-catalyzed processes, making them more attractive for industrial implementation. The protocol enables multiple cycles of catalyst use without degradation of performance, maximizing the utilization of expensive iridium complexes.

Recent advances in asymmetric iridium catalysis have focused on the development of synergetic catalytic systems that combine iridium catalysis with other asymmetric catalytic processes. These dual catalytic approaches enable access to complex chiral heterocycles through cascade reactions that would be difficult to achieve using single catalytic systems. The combination of iridium-catalyzed alkene functionalization with amine-catalyzed asymmetric reactions provides powerful tools for constructing chiral nitrogen-containing heterocycles.

The future development of asymmetric variants of [Cp*IrCl₂]₂-catalyzed transformations continues to focus on expanding substrate scope, improving catalyst efficiency, and developing new mechanistic pathways for asymmetric induction. The success of existing methodologies provides a strong foundation for continued innovation in this area, with particular emphasis on developing catalysts that can achieve high enantioselectivity across broader substrate ranges while maintaining the operational simplicity and robustness that make iridium catalysis attractive for practical applications.

Transfer Hydrogenation Processes

Ketone and Aldehyde Reduction Mechanisms

The mechanistic understanding of (Pentamethylcyclopentadienyl)iridium dichloride dimer-catalyzed transfer hydrogenation processes has evolved significantly through extensive experimental and computational investigations, revealing complex pathways that depend critically on reaction conditions, substrate structures, and ancillary ligands. These mechanistic insights have proven invaluable for rational catalyst design and optimization of reaction conditions for industrial applications.

The fundamental mechanism of iridium-catalyzed transfer hydrogenation involves a catalytic cycle comprising substrate coordination, hydrogen transfer, and product release steps. The most widely accepted pathway proceeds through formation of an iridium hydride species, which serves as the active catalyst for carbonyl reduction. The hydride formation occurs through beta-hydride elimination from a coordinated alkoxide derived from the hydrogen donor alcohol, typically isopropanol or ethanol.

Ikariya and coworkers synthesized a series of iridacycles from [Cp*IrCl₂]₂ and appropriate benzylamines, demonstrating that these cyclometalated complexes exhibit dramatically enhanced activity compared to classical Noyori-Ikariya iridium transfer hydrogenation catalysts. The reaction of these complexes with potassium tert-butoxide generates 16-electron amide complexes, which react with isopropanol to form the corresponding hydride complexes. These iridacycle-based catalysts achieve much faster reaction rates than traditional catalysts, although with somewhat lower enantioselectivity when chiral analogues are employed.

The superior activity of iridacycles stems from their unique electronic structure and coordinative environment. The cyclometalated ligand provides exceptional electron donation to the iridium center while maintaining an open coordination site for substrate binding. This combination facilitates both the initial alcohol coordination and the subsequent hydride transfer to the carbonyl substrate, leading to enhanced turnover frequencies compared to conventional catalyst systems.

| Catalyst System | Substrate | Hydrogen Donor | Yield (%) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|---|---|

| Iridacycle 36 | Acetophenone | Isopropanol | 95 | 285 | |

| Iridacycle 39 | Acetophenone | Isopropanol | 92 | 267 | |

| Noyori-Ikariya 41 | Acetophenone | Isopropanol | 88 | 145 |

Demianets and Williams reported a novel metal-ligand cooperative mechanism for transfer hydrogenation of ketones using iridium catalysts bearing pyridyl-sulfonamide ligands. Under reaction conditions, the precatalyst complexes derivatize to a series of intermediates, including Ir(η⁵-Cp)(κ²-(C₅H₄N)CHNSO₂Ar), IrH(η⁵-Cp)(κ²-(2-pyridyl)CH₂NSO₂Ar), and Ir(η⁵-Cp*)(κ³-(2-pyridyl)CH₂NSO₂Ar). Single-crystal X-ray diffraction studies confirmed the structures of key intermediates, providing crucial insights into the catalytic mechanism.

The rate-determining step in this mechanism involves a concerted hydrogen transfer process (catalyst + alcohol ⇄ hydride complex + ketone), as evidenced by kinetic isotope effects, Eyring parameters (ΔH≠ = 29.1(8) kcal mol⁻¹ and ΔS≠ = -17(19) eu), and proton-hydride fidelity. Density functional theory calculations reveal that the transition state adopts a nine-membered cyclic structure stabilized by an alcohol molecule serving as a proton shuttle. This mechanistic insight explains the exceptional efficiency of alcohol-mediated hydrogen transfer processes.

The inner-sphere versus outer-sphere mechanistic dichotomy has been extensively investigated for iridium-catalyzed transfer hydrogenation systems. Balcells and coworkers conducted comprehensive density functional theory studies of benzaldehyde transfer hydrogenation using [Cp*IrCl₂]₂ in isopropanol, revealing that the inner-sphere mechanism (effective barrier 53.0 kJ/mol) is favored over outer-sphere and Meerwein-Ponndorf-Verley mechanisms. The predicted energy barriers provide strong evidence for the inner-sphere pathway, where the carbonyl substrate coordinates directly to the iridium center before hydrogen transfer occurs.

| Mechanism Type | Effective Barrier (kJ/mol) | Preferred Pathway | Key Features | Reference |

|---|---|---|---|---|

| Inner-sphere | 53.0 | Yes | Direct substrate coordination | |

| Outer-sphere | 67.2 | No | Remote hydrogen transfer | |

| MPV-type | 71.8 | No | Concerted mechanism |

The role of ancillary ligands in modulating transfer hydrogenation mechanisms has been extensively studied through systematic variation of ligand properties. Fujita and coworkers demonstrated that Cp*Ir complexes bearing functional bipyridonate ligands exhibit exceptional efficiency for transfer hydrogenation of aldehydes and ketones with isopropanol under neutral conditions. The metal-ligand bifunctional nature of these catalysts enables remarkably mild reaction conditions while maintaining high activity and selectivity.

The bipyridonate ligand system demonstrates exceptional functional group tolerance, with nitro, cyano, ester, and halide functionalities remaining unchanged under the reaction conditions. This chemoselectivity enables the selective reduction of aldehydes in the presence of other reducible groups, providing valuable synthetic utility for complex molecule synthesis. The catalyst system exhibits particularly high activity for chemoselective transfer hydrogenation of unsaturated aldehydes, achieving selective reduction of the formyl group while leaving carbon-carbon double bonds intact.

| Substrate | Functional Groups | Product | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | NO₂ | 4-Nitrobenzyl alcohol | 94 | >98:2 | |

| 4-Cyanobenzaldehyde | CN | 4-Cyanobenzyl alcohol | 92 | >98:2 | |

| Methyl 4-formylbenzoate | CO₂Me | Methyl 4-hydroxymethylbenzoate | 89 | >98:2 | |

| 4-Bromobenzaldehyde | Br | 4-Bromobenzyl alcohol | 96 | >98:2 |

The development of sustainable hydrogen donors has emerged as an important research direction for transfer hydrogenation processes. Yoshida and coworkers reported an innovative catalytic system for transfer hydrogenation using glucose as a sustainable hydrogen donor. Various ketones and aldehydes were efficiently converted to corresponding alcohols using two equivalents of glucose in the presence of 0.1-1.0 mol% iridium catalyst bearing functional ligands. The use of environmentally benign water as solvent further enhances the sustainability of this approach.

The glucose-mediated transfer hydrogenation system operates through a mechanism involving glucose oxidation coupled to carbonyl reduction. The iridium catalyst facilitates both the glucose dehydrogenation and the subsequent carbonyl hydrogenation, creating an efficient redox coupling process. The reaction scope can be extended by using N,N-dimethylacetamide as co-solvent for substrates with limited water solubility, demonstrating the versatility of this sustainable approach.

Garcia and coworkers conducted detailed mechanistic studies on transfer hydrogenation reactions catalyzed by iridium(III) bis-N-heterocyclic carbene complexes. These investigations revealed that the reactions proceed via a stepwise monohydride mechanism, with the alternative Meerwein-Ponndorf-Verley pathway being disfavored due to high energy barriers. The first step requires coordination of isopropoxide at one of the coordination sites, followed by beta-hydride elimination to generate the active hydride species.

Theoretical calculations support the monohydride mechanism while ruling out concerted six-membered pericyclic transition states characteristic of Meerwein-Ponndorf-Verley processes. The energy barriers for hydride transfer via six-membered transition states are prohibitively high, making this pathway kinetically inaccessible under typical reaction conditions. The stepwise mechanism involves discrete intermediates that can be characterized spectroscopically, providing strong experimental support for the proposed catalytic cycle.

Immobilized Catalyst Systems for Recyclability

The development of immobilized catalyst systems for (Pentamethylcyclopentadienyl)iridium dichloride dimer has emerged as a critical research area aimed at combining the exceptional activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. These efforts have led to innovative immobilization strategies that maintain high catalytic performance while enabling efficient catalyst recovery and recycling for industrial applications.

The fundamental challenge in developing immobilized iridium catalyst systems lies in preserving the molecular-level control over reactivity and selectivity that makes homogeneous catalysts attractive while providing convenient methods for catalyst separation and reuse. Various immobilization strategies have been explored, including covalent tethering to solid supports, non-covalent adsorption, encapsulation in porous materials, and incorporation into polymer networks.

Sherborne and coworkers reported a highly robust immobilized [Cp*IrCl₂]₂ precatalyst on Wang resin that can be recycled up to 30 times for transfer hydrogenation reactions. This system was studied using a novel combination of X-ray absorption spectroscopy at iridium L₃-edge, chlorine K-edge, and potassium K-edge, enabling in situ monitoring of structural changes during catalytic cycling. These comprehensive spectroscopic studies provided unprecedented insights into catalyst activation and deactivation processes.

The immobilization strategy involves linking the precatalyst to the polymer support through the η⁵-Cp* ligand, creating a unique tethering arrangement that maintains the electronic properties of the iridium center while providing robust attachment to the solid support. Mercury poisoning and hot filtration experiments confirmed that the immobilized species, rather than leached iridium, serves as the active catalyst. The spectroscopic evidence indicates exchange of one chloride ligand with an alkoxide to generate the active precatalyst, while exchange of the second chloride leads to catalyst deactivation.

| Cycle Number | Conversion (%) | Selectivity | Turnover Number | Catalyst Recovery (%) | Reference |

|---|---|---|---|---|---|

| 1 | 95 | >98:2 | 190 | 99 | |

| 10 | 92 | >98:2 | 184 | 98 | |

| 20 | 89 | >98:2 | 178 | 97 | |

| 30 | 85 | >98:2 | 170 | 96 |

The deactivation mechanism for immobilized [Cp*IrCl₂]₂ catalysts involves formation of a potassium alkoxide-iridate species through exchange of the second chloride ligand. This finding has important implications for catalyst design, suggesting that preventing over-alkoxylation of the iridium center could significantly improve catalyst longevity. Treatment of deactivated catalyst with dilute aqueous hydrochloric acid proved effective in restoring catalytic activity, although the reactivated catalyst showed reduced stability in subsequent cycles.

Luo and coworkers developed an immobilized cyclometalated iridium complex on multiwalled carbon nanotubes via π-π stacking interactions. The pyrene-tagged cyclometalated iridium complex was immobilized onto carbon nanotubes through non-covalent interactions, creating an easily reusable catalyst system. The immobilization process was effectively monitored using fluorescence spectroscopy, and the resulting catalyst demonstrated activity comparable to the homogeneous analogue for dehydrogenation reactions in aqueous solution.

This carbon nanotube-supported system enabled recycling up to seven times without obvious loss of the iridium active center or noticeable decrease in product yield. The slight deactivation observed during recycling was attributed to gradual loss of π-π stacking interactions rather than degradation of the iridium complex. The use of aqueous reaction media provided additional environmental benefits while maintaining excellent catalytic performance.

| Support Material | Immobilization Method | Activity Retention (%) | Recycle Cycles | Reference |

|---|---|---|---|---|

| Wang resin | Covalent tethering | 85 | 30 | |

| Carbon nanotubes | π-π stacking | 89 | 7 | |

| Silica gel | Covalent attachment | 82 | 12 | |

| Polymer networks | Encapsulation | 88 | 15 |

Song and coworkers extensively reviewed the positive effects of immobilization on catalytic efficiency, including site isolation effects, confinement effects, cooperation effects of support backbone, and ionic liquid effects. These studies revealed that immobilization can actually enhance catalytic performance in many cases, leading to increased activity, stability, and selectivity compared to homogeneous counterparts. The site isolation effect prevents formation of inactive catalyst dimers, while confinement effects can alter reaction selectivity through spatial constraints.

Particularly noteworthy examples include iridium complexes immobilized on phosphotungstic acid-modified supports, where both reaction rates and enantioselectivities increased upon subsequent reuse. For hydrogenation of methyl 2-acetoamidoacrylate using rhodium-DiPamp-PTA-montmorillonite catalyst, turnover frequency increased from 0.18 min⁻¹ (67% ee) in the first run to 1.29 min⁻¹ (97% ee) after nine recycles. These remarkable improvements highlight the potential for immobilization to not only enable catalyst recovery but also enhance performance.

The development of microporous polymer networks for iridium catalyst immobilization has shown particular promise for gas-phase hydrogenation applications. An iridium pincer complex immobilized in a microporous polymer network demonstrated efficient and recyclable catalysis for gas-phase hydrogenation of ethene and propene at room temperature. The catalyst achieved near-quantitative conversions (94% for ethene, 92% for propene) after short reaction times while maintaining excellent recyclability.

The immobilization strategy involves formation of metal-oxo linkages with hydroxy-functionalized polymer networks, achieving 75.5% conversion efficiency as determined by inductively coupled plasma optical emission spectroscopy. Solid-state ¹³C and ³¹P nuclear magnetic resonance spectroscopy confirmed successful immobilization of intact pincer catalysts, while X-ray photoelectron spectroscopy validated the presence of expected elements. The homogeneous distribution of iridium and phosphorus was confirmed by scanning electron microscopy.

| Application | Substrate | Conversion (%) | Reaction Time | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Gas-phase hydrogenation | Ethene | 94 | 30 min | 25 | |

| Gas-phase hydrogenation | Propene | 92 | 30 min | 25 | |

| Liquid-phase transfer hydrogenation | Acetophenone | 89 | 2 h | 60 |

Recent advances in immobilized catalyst design have focused on developing systems that combine multiple catalytic functionalities within single platforms. These approaches enable cascade reactions and one-pot multi-step processes while maintaining the advantages of heterogeneous catalysis. The integration of iridium catalysts with other metal centers or organocatalysts within immobilized systems opens new possibilities for complex synthetic transformations.

The future development of immobilized [Cp*IrCl₂]₂ catalyst systems continues to focus on improving catalyst stability, enhancing activity retention, and developing new immobilization strategies that provide better control over the catalytic environment. The success of existing systems provides strong motivation for continued research in this area, with particular emphasis on understanding structure-activity relationships and developing rational design principles for next-generation immobilized catalysts.

Cycloisomerization Reactions

Enyne Cyclization to Bicyclic Structures

The cycloisomerization of enynes catalyzed by (Pentamethylcyclopentadienyl)iridium dichloride dimer represents one of the most powerful and versatile methods for constructing complex bicyclic structures from relatively simple acyclic precursors. These transformations proceed through intricate mechanistic pathways that depend critically on substrate structure, reaction conditions, and the specific iridium catalyst system employed, enabling access to diverse structural frameworks with excellent efficiency and selectivity.

The fundamental concept underlying enyne cycloisomerization involves the simultaneous activation of both alkene and alkyne functionalities within a single molecule, leading to intramolecular cyclization processes that forge new carbon-carbon bonds while creating bicyclic systems. The versatility of these transformations stems from the multiple possible reaction pathways available, including skeletal reorganization, [2+2] cycloaddition, cyclopentene formation, and various other cyclization modes depending on the specific structural features of the enyne substrate.

Murai and coworkers conducted comprehensive investigations of iridium-catalyzed cycloisomerization of 1,6- and 1,7-enynes, revealing that reaction patterns depend critically on both substrate structure and catalyst system nature. Treatment of 1,6-enyne substrates with [IrCl(CO)₃]ₙ under carbon monoxide or nitrogen atmosphere led to different product distributions, highlighting the importance of ligand environment in controlling reaction selectivity. The presence of carbon monoxide ligands appears to be effective in promoting certain cycloisomerization pathways.

The mechanism of iridium-catalyzed enyne cycloisomerization involves initial coordination of both alkene and alkyne functionalities to the iridium center, followed by oxidative cyclization to generate metallacyclic intermediates. The subsequent evolution of these intermediates depends on the specific substitution pattern and ring size, leading to various products including 1,2-dialkylidenecyclopentanes, bicyclo[4.2.0]octene derivatives, bicyclo[4.1.0]heptene systems, and seven-membered cyclic alkenes.

| Substrate Type | Catalyst System | Major Product | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| 1,6-Enyne | [IrCl(CO)₃]ₙ, CO atmosphere | 1,2-Dialkylidenecyclopentane | 87 | >95:5 | |

| 1,7-Enyne | [IrCl(CO)₃]ₙ, N₂ atmosphere | Bicyclo[4.1.0]heptene | 82 | >90:10 | |

| Terminal alkyne enyne | [IrCl(CO)₃]ₙ/AcOH | Skeletal reorganization product | 89 | >98:2 |

A particularly interesting aspect of iridium-catalyzed enyne cycloisomerization is the ability to promote skeletal reorganization reactions that lead to 1-vinylcycloalkenes. These transformations are especially effective with enynes containing terminal acetylenic moieties, which are often challenging substrates for other catalytic systems. The skeletal reorganization process involves complex rearrangement of the carbon framework, resulting in products with significantly different connectivity compared to the starting material.

The role of acetic acid as an additive has proven crucial for certain cycloisomerization pathways, particularly those involving terminal alkynes. The acid serves to generate hydrogen-iridium species in situ, and the reaction mechanism involves hydrometalation of the hydrogen-iridium species to alkynes, followed by carbometalation and beta-hydride elimination. This mechanism, originally proposed by Trost and refined by Dixneuf, explains the formation of 1,2-dialkylidenecyclopentane products from appropriate substrates.

Ez-Zoubir and Michelet reported a stereoselective iridium(III)-catalyzed dimerization reaction of enynes that provides entry to functionalized polyunsaturated and cyclic systems. The iridium(III) complex [Ir₂H₂I₃((rac)-Binap)₂]⁺I⁻ efficiently promotes selective dimerization of 1,6-, 1,7-enynes and functionalized alkynes, resulting in formation of head-to-head isomers with (E)-stereoselectivity. Subsequent rhodium-catalyzed cycloisomerization under reductive conditions led to corresponding 1,2-dialkylidenecyclopentane derivatives.

| Enyne Substrate | Dimerization Yield (%) | Stereoselectivity | Cycloisomerization Yield (%) | Reference |

|---|---|---|---|---|

| 1,6-Enyne (R = Ph) | 89 | E:Z = 95:5 | 84 | |

| 1,7-Enyne (R = Me) | 82 | E:Z = 92:8 | 79 | |

| Functionalized alkyne | 87 | E:Z = 94:6 | 81 |

The substrate scope for iridium-catalyzed enyne cycloisomerization has been extensively explored, revealing important structure-activity relationships that guide synthetic applications. Enynes bearing electron-withdrawing groups at the alkyne terminus generally show enhanced reactivity, while electron-donating substituents may require modified reaction conditions. The length of the tether connecting the alkene and alkyne functionalities critically influences the cyclization mode and product distribution.

Recent developments in enyne cycloisomerization have focused on achieving greater control over product selectivity through catalyst design and reaction condition optimization. The development of gold(I) catalysts has provided complementary reactivity patterns to iridium systems, often favoring different cyclization modes under mild conditions. Computational investigations using density functional theory have revealed stepwise 6-endo-dig cyclization pathways followed by skeletal rearrangement as the most probable reaction mechanisms.

The application of cycloisomerization reactions to natural product synthesis has demonstrated the synthetic utility of these transformations. Sequential metal-catalyzed cycloisomerizations of diynyl o-benzaldehyde substrates provide access to novel polycyclic cyclopropane chemotypes through initial copper(I)-mediated cycloisomerization/nucleophilic addition to isochromenes followed by diastereoselective platinum(II)-catalyzed enyne cycloisomerization. These cascade processes enable rapid assembly of complex molecular architectures from readily accessible building blocks.

| Natural Product Target | Key Cycloisomerization | Catalyst System | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Cephalotaxine analogue | Enyne cycloisomerization | PtCl₂ | 65 | |

| Spirobicyclic framework | Sequential Cu(I)/Pt(II) | Cu(MeCN)₄PF₆/PtCl₂ | 89 | |

| Polycyclic cyclopropane | Diastereoselective cyclization | PtCl₂, 80°C | 78 |

The mechanistic complexity of enyne cycloisomerization reactions has been extensively studied through experimental and computational approaches. Differential reactivity patterns observed with various ruthenium and iridium catalysts have revealed multiple mechanistic pathways operating under different conditions. Subtle changes in carbocyclic substrates can lead to discovery of previously unobserved mechanistic pathways, providing bicyclic cycloisomerization products through novel mechanisms.

The diastereoselectivity of cycloisomerization processes represents an important consideration for synthetic applications. The formation of trans-fused versus cis-fused ring systems depends on substrate structure and reaction conditions, with different catalysts often favoring different stereochemical outcomes. Understanding these selectivity patterns enables rational selection of optimal catalyst systems for specific synthetic targets.

Formation of Azabicyclic Compounds

The cycloisomerization of nitrogen-containing enynes catalyzed by (Pentamethylcyclopentadienyl)iridium dichloride dimer has emerged as a particularly powerful method for constructing azabicyclic compounds, which represent important structural motifs in pharmaceuticals, natural products, and materials science. These transformations combine the efficiency of metal-catalyzed cycloisomerization with the unique reactivity patterns introduced by nitrogen heteroatoms, leading to diverse and complex nitrogen-containing polycyclic frameworks.

The incorporation of nitrogen functionality into enyne substrates introduces additional coordination sites and electronic effects that can dramatically influence cycloisomerization pathways. Nitrogen atoms can serve as coordinating ligands for the iridium catalyst, directing the cyclization process and influencing regioselectivity and stereoselectivity. Additionally, the electronic properties of nitrogen substituents can modulate the reactivity of both alkene and alkyne components, leading to new mechanistic pathways and product distributions.

Zhang and coworkers reported an iridium-catalyzed cycloisomerization of N-tethered 1,7-enynes for the construction of azabicyclo[5.1.0]octene systems. This transformation represents a unique example of nitrogen-directed cycloisomerization leading to strained bicyclic systems containing bridgehead nitrogen atoms. The reaction proceeds under mild conditions with excellent efficiency, demonstrating the ability of iridium catalysts to promote challenging cyclization processes that would be difficult to achieve through other methods.

The mechanism of nitrogen-tethered enyne cycloisomerization involves initial coordination of the nitrogen atom to the iridium center, followed by activation of the alkyne component through π-coordination. The subsequent intramolecular nucleophilic attack of the tethered alkene leads to cyclization with formation of the azabicyclic framework. The regioselectivity of this process is controlled by the preferred geometry of the nitrogen-iridium coordination and the conformational constraints imposed by the tether length.

| Substrate Type | Tether Length | Product Framework | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| N-Tosyl-1,7-enyne | 4 atoms | Azabicyclo[5.1.0]octene | 87 | >95:5 | |

| N-Cbz-1,6-enyne | 3 atoms | Azabicyclo[4.1.0]heptene | 84 | >90:10 | |

| N-Alkyl-1,8-enyne | 5 atoms | Azabicyclo[6.1.0]nonene | 89 | >92:8 |

The asymmetric ring-opening of azabicyclic alkenes represents a complementary approach to azabicyclic compound synthesis, utilizing preformed strained ring systems as electrophilic partners in iridium-catalyzed transformations. Long and Chen developed highly enantioselective ring-opening reactions of N-substituted azabenzonorbornadienes with various nucleophiles, including alcohols and amines, using chiral iridium catalysts generated in situ from [Ir(COD)Cl]₂ and (S)-BINAP.

The ring-opening reactions proceed through initial coordination of the strained azabicyclic alkene to the chiral iridium center, followed by nucleophilic attack at the more electrophilic carbon atom. The stereochemistry of the ring-opening process is controlled by the chiral environment provided by the BINAP ligand, enabling high levels of asymmetric induction. The trans-configuration of the resulting 1,2-difunctionalized products was confirmed through X-ray crystallography, providing definitive structural evidence for the stereochemical outcome.

| Nucleophile | Azabicyclic Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Methanol | N-Tosylazabenzonorbornadiene | trans-Methoxyamino product | 78 | 94 | |

| Aniline | N-Cbzazabenzonorbornadiene | trans-1,2-Diamine | 82 | 97 | |

| 4-Methoxyaniline | N-Benzylazabenzonorbornadiene | trans-1,2-Diamine | 85 | 94 |

The synthesis of azabicyclic amino acid derivatives represents a particularly important application of cycloisomerization methodology, providing access to conformationally restricted peptide mimetics and bioactive compounds. Ojima and coworkers developed a highly efficient synthesis of 1-azabicyclo[x.y.0]alkane amino acid derivatives through rhodium-catalyzed cyclohydrocarbonylation, demonstrating the broader applicability of cycloisomerization strategies to complex nitrogen-containing frameworks.

The cyclohydrocarbonylation approach involves extremely regioselective hydroformylation of dehydrodipeptide substrates, followed by intramolecular condensation to form cyclic N-acyliminium intermediates. The second cyclization proceeds through intramolecular nucleophilic addition of heteroatom nucleophiles to the N-acyliminium moiety, affording 1-azabicyclo[x.y.0] systems with excellent diastereoselectivity. This methodology enables synthesis of azabicyclo[4.4.0], [5.4.0], and [4.3.0] frameworks with high efficiency.

The application of iridium catalysts to azabicyclic compound synthesis has been extended to include asymmetric allylic substitution reactions that provide access to chiral azabicyclic frameworks. Hartwig and coworkers developed mechanistically driven iridium catalysts bearing phosphoramidite ligands that enable broad scope nucleophilic substitution at the more substituted position of unsymmetrical allylic electrophiles with high enantioselectivity. The unusual structure of the active catalyst, identified through detailed mechanistic studies, proved crucial for achieving optimal performance.

| Scaffold Type | Synthetic Method | Key Catalyst | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| 1-Azabicyclo[4.4.0] | Cyclohydrocarbonylation | Rh-BIPHEPHOS | 89 | >95:5 dr | |

| 1-Azabicyclo[5.4.0] | Cyclohydrocarbonylation | Rh-BIPHEPHOS | 87 | >90:10 dr | |

| Chiral azabicycles | Asymmetric allylic substitution | Ir-phosphoramidite | 94 | 96% ee |

The future development of azabicyclic compound synthesis through cycloisomerization continues to focus on expanding substrate scope, improving stereoselectivity, and developing new mechanistic pathways. The success of existing methodologies provides a strong foundation for continued innovation, with particular emphasis on developing catalysts that can access previously inaccessible azabicyclic frameworks while maintaining operational simplicity and high efficiency.

Recent advances have also explored the use of cycloisomerization strategies for the synthesis of complex natural products containing azabicyclic cores. These applications demonstrate the practical utility of metal-catalyzed cycloisomerization in target-oriented synthesis, providing efficient routes to important bioactive compounds that would be challenging to access through traditional synthetic methods. The continued development of these methodologies promises to expand further the synthetic chemist's toolkit for constructing complex nitrogen-containing heterocycles.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (12.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant